

Aquatic Toxicity of Disperse Blue 291: A Technical Guide

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Compound of Interest

Compound Name: *Disperse blue 291*

Cat. No.: *B15555911*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the aquatic toxicity of the azo dye, **Disperse Blue 291** (C.I. 113395; CAS No. 56548-64-2). This document summarizes available quantitative toxicity data, details relevant experimental protocols based on international guidelines, and explores the potential mechanisms of toxicity in aquatic organisms.

Quantitative Aquatic Toxicity Data

The available ecotoxicological data for **Disperse Blue 291**, primarily derived from Quantitative Structure-Activity Relationship (QSAR) models, indicates a high level of toxicity to aquatic life. QSAR models are computational methods used to predict the activities of chemicals based on their molecular structure, and are often employed when experimental data is limited.

A study utilizing the OECD QSAR Toolbox software predicted the acute aquatic toxicity of several azo dyes.^[1] For **Disperse Blue 291**, the following values were reported:

Organism	Test Type	Endpoint	Duration	Test Guideline (Methodology)	Result (mg/L)	Data Source
Pimephales promelas (Fathead Minnow)	Acute	LC50	96 hours	OECD 203 (predicted)	0.0675	QSAR[1]
Daphnia magna (Water Flea)	Acute	EC50	48 hours	OECD 202 (predicted)	0.0675	QSAR[1]
Freshwater Algae	Acute	EC50	72 hours	OECD 201 (predicted)	Not Available	-

LC50 (Lethal Concentration 50): The concentration of a chemical which causes death in 50% of a group of test animals. EC50 (Effective Concentration 50): The concentration of a chemical which causes a specified effect in 50% of a group of test organisms.

It is important to note that specific experimental data for the algal toxicity of **Disperse Blue 291** is not readily available in the reviewed literature. The value for *Daphnia magna* was also identified through QSAR modeling.[2][3] The high toxicity observed in fish and daphnids suggests that **Disperse Blue 291** poses a significant risk to aquatic ecosystems.

Standardized Experimental Protocols for Aquatic Toxicity Testing

The assessment of the aquatic toxicity of chemical substances is typically conducted following internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data quality and comparability across different laboratories and studies.

Fish, Acute Toxicity Test (OECD Test Guideline 203)

This guideline details a method to assess the acute lethal toxicity of a substance to fish in freshwater.

- **Test Organism:** Species such as the Zebrafish (*Danio rerio*) or Fathead Minnow (*Pimephales promelas*) are commonly used.
- **Principle:** Fish are exposed to the test substance in a static, semi-static, or flow-through system for a 96-hour period.
- **Procedure:**
 - A range of at least five concentrations of the test substance is prepared.
 - A control group is maintained in water without the test substance.
 - Fish are randomly allocated to the different test concentrations and control groups.
 - Mortality and any sublethal effects are observed and recorded at 24, 48, 72, and 96 hours.
 - Water quality parameters (pH, dissolved oxygen, temperature) are monitored throughout the test.
- **Endpoint:** The primary endpoint is the 96-hour LC50, which is calculated using statistical methods.

Daphnia sp., Acute Immobilisation Test (OECD Test Guideline 202)

This test evaluates the acute toxicity of a substance to planktonic crustaceans, which are a critical component of aquatic food webs.

- **Test Organism:** *Daphnia magna* is the most commonly used species.
- **Principle:** Young daphnids (less than 24 hours old) are exposed to the test substance for 48 hours.
- **Procedure:**

- A series of test concentrations and a control are prepared.
- Daphnids are introduced into the test vessels containing the different concentrations.
- The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim after gentle agitation.
- The test is conducted under controlled temperature and lighting conditions.
- Endpoint: The main endpoint is the 48-hour EC50 for immobilization.

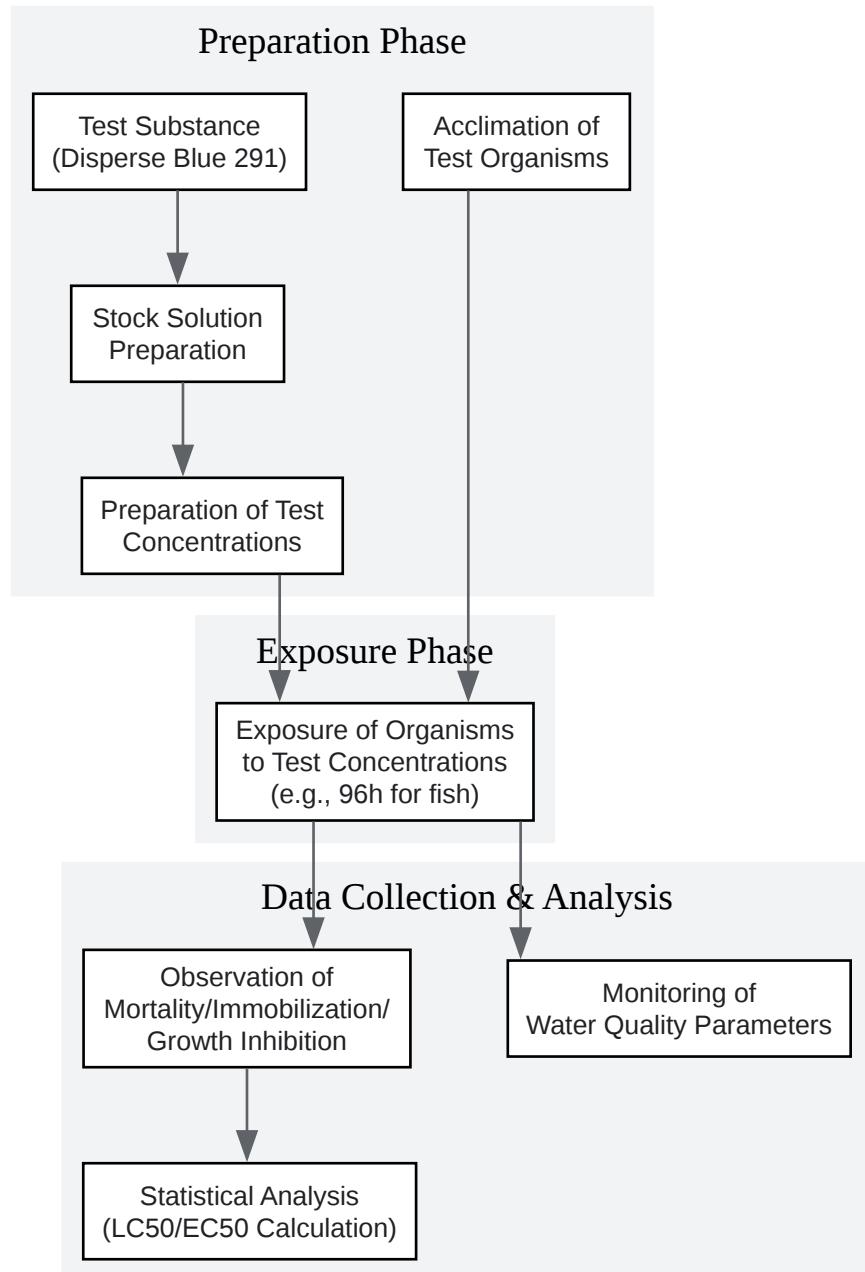
Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD Test Guideline 201)

This test assesses the effects of a substance on the growth of freshwater primary producers.

- Test Organism: Commonly used species include *Pseudokirchneriella subcapitata* and *Desmodesmus subspicatus*.
- Principle: Exponentially growing cultures of algae are exposed to the test substance over a 72-hour period.
- Procedure:
 - A geometric series of at least five concentrations of the test substance is prepared in a nutrient-rich medium.
 - Aliquots of an exponentially growing algal culture are added to the test solutions and control.
 - The cultures are incubated under constant illumination and temperature for 72 hours.
 - Algal growth is measured at least every 24 hours, typically by cell counting or spectrophotometry.
- Endpoint: The EC50 for growth inhibition is calculated based on the reduction in growth rate or yield compared to the control.

Experimental and logical relationship diagrams

The following diagrams illustrate a typical experimental workflow for aquatic toxicity testing and a key signaling pathway associated with the toxic effects of azo dyes.



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Figure 1. Generalized workflow for an aquatic toxicity test.

Mechanisms of Toxicity

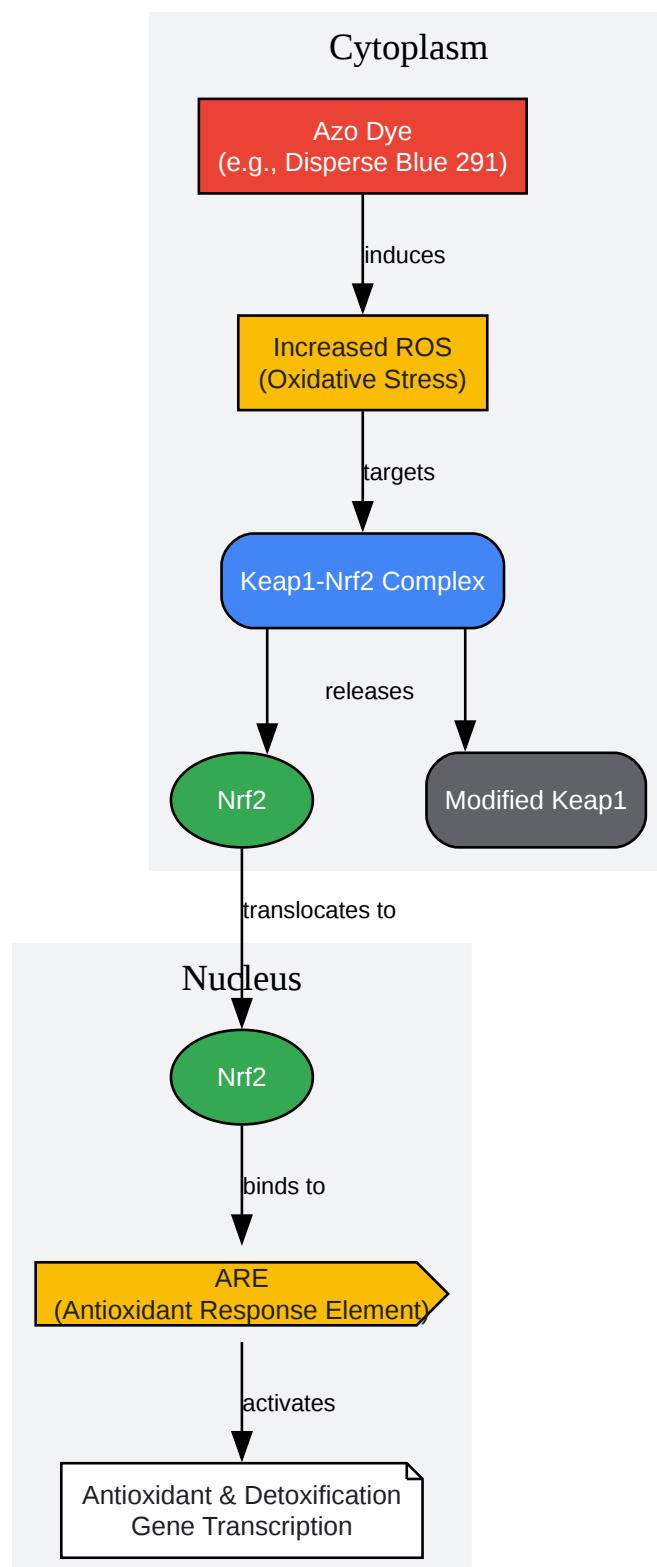
While specific studies on the signaling pathways affected by **Disperse Blue 291** in aquatic organisms are limited, the broader class of azo dyes is known to induce toxicity through several mechanisms, with oxidative stress being a primary mode of action.[\[4\]](#)[\[5\]](#)

Oxidative Stress

Azo dyes can lead to an overproduction of reactive oxygen species (ROS) within the cells of aquatic organisms. This imbalance between ROS production and the antioxidant defense system results in oxidative stress, which can cause damage to vital cellular components such as lipids, proteins, and DNA.[\[6\]](#) Studies on other azo dyes in fish have shown alterations in the activity of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), as well as increased levels of lipid peroxidation, indicating cellular damage.[\[7\]](#)

Keap1-Nrf2 Antioxidant Response Pathway

A key cellular defense mechanism against oxidative stress is the Keap1-Nrf2 signaling pathway.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#) Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1. When exposed to oxidative stress, such as that induced by azo dyes, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the DNA. This binding initiates the transcription of a suite of protective genes, including those for antioxidant and detoxification enzymes.

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